molecular formula C12H10O2 B169647 5-Methoxynaphthalene-1-carbaldehyde CAS No. 134594-22-2

5-Methoxynaphthalene-1-carbaldehyde

Cat. No.: B169647
CAS No.: 134594-22-2
M. Wt: 186.21 g/mol
InChI Key: GZQNWVZECIRJHP-UHFFFAOYSA-N
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Description

5-Methoxynaphthalene-1-carbaldehyde is an organic compound belonging to the family of naphthalenes. It is characterized by the presence of a methoxy group at the 5-position and an aldehyde group at the 1-position on the naphthalene ring. The molecular formula of this compound is C12H10O2, and it has a molecular weight of 186.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxynaphthalene-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the formylation of 5-methoxynaphthalene using Vilsmeier-Haack reaction conditions. This reaction typically employs a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxynaphthalene-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Methoxynaphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxynaphthalene-1-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups on the naphthalene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

5-Methoxynaphthalene-1-carbaldehyde (MNCA), an organic compound characterized by a methoxy group at the 5-position and an aldehyde group at the 1-position on the naphthalene ring, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C12H10O2
  • Molecular Weight: 186.21 g/mol
  • Functional Groups: Methoxy (-OCH3) and Aldehyde (-CHO)

The biological activity of MNCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy and aldehyde groups enhances its binding affinity and specificity, which can modulate the activity of these biological targets.

Anticancer Activity

MNCA has been investigated for its anticancer properties, particularly against various human cancer cell lines. Research indicates that it may exhibit antiproliferative effects through several mechanisms:

  • Inhibition of Cell Proliferation: MNCA has shown potential in inhibiting the growth of cancer cells, with studies reporting IC50 values that indicate significant potency against specific cancer types.
CompoundCell LineIC50 (µM)
MNCAMCF-73.1
MNCAHCT1163.7
MNCAH4604.4

These values suggest that MNCA may be particularly effective against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines .

Antioxidant Activity

The antioxidant capacity of MNCA has also been evaluated. In vitro studies have demonstrated that it can reduce oxidative stress markers in cells, contributing to its potential protective effects against oxidative damage:

  • Reactive Oxygen Species (ROS) Scavenging: MNCA has shown the ability to scavenge ROS, although its effectiveness varies compared to established antioxidants like N-acetyl-L-cysteine (NAC) .

Antibacterial Activity

MNCA's antibacterial properties have been explored, particularly against Gram-positive bacteria. Some derivatives of methoxy-substituted compounds have shown promising results:

  • Minimum Inhibitory Concentration (MIC): Compound derivatives related to MNCA demonstrated MIC values indicating significant antibacterial activity against strains such as Enterococcus faecalis (MIC = 8 µM) .

Case Studies

  • Antiproliferative Study : A study focused on the synthesis and evaluation of various methoxy-substituted compounds, including MNCA derivatives, highlighted their selective activity against cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • Antioxidant Evaluation : In a controlled study using HCT116 cells treated with tert-butyl hydroperoxide (TBHP), MNCA derivatives were assessed for their ability to mitigate oxidative stress. Results indicated that while some derivatives reduced ROS levels, their effectiveness was less than that of standard antioxidants .

Properties

IUPAC Name

5-methoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQNWVZECIRJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467832
Record name 5-methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134594-22-2
Record name 5-methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methoxynaphthalene-1-carbonitrile (Preparation 11) (1.1 g, 6.00 mmol) in DCM (40 mL) at −78° C. under nitrogen was added DIBAL (1.0M in toluene, 18 mL) dropwise over 10 minutes. The reaction mixture was stirred at −78° C. for 1 h, warmed to rt for 1 h and then cooled to 0° C. Acetic acid (1 mL) followed by water (1 mL) were added. The mixture was partitioned between EtOAc (100 mL) and water (100 mL), the organic phase was separated and dried (MgSO4). Solvent was removed in vacuo and the residue purified by column chromatography (EtOAc:isohexane 2:8) to give the title compound: RT=3.54 min; m/z (ES+)=187.0 [M+H]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

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